1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)-
Description
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- is a thiourea derivative characterized by a hydrazine backbone with two carbothioamide groups and a 4-methylphenyl substituent. Replacing the chloro group with a methyl substituent (C₆H₄-CH₃) would yield a molecular formula of C₉H₁₂N₄S₂ and an approximate molecular weight of 240.35 g/mol (calculated by adjusting the chloro analog’s molecular weight of 260.77 g/mol). Key properties include multiple hydrogen-bond donors (likely 4) and acceptors (2), a moderate topological polar surface area (~126 Ų), and an estimated XlogP value higher than the chloro analog’s 1.7 due to increased hydrophobicity .
Properties
CAS No. |
79010-44-9 |
|---|---|
Molecular Formula |
C9H12N4S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-(carbamothioylamino)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C9H12N4S2/c1-6-2-4-7(5-3-6)11-9(15)13-12-8(10)14/h2-5H,1H3,(H3,10,12,14)(H2,11,13,15) |
InChI Key |
XLYVHDFPBSASOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Thiocyanate Cyclocondensation
The most widely reported synthesis involves refluxing equimolar quantities of 4-methylphenylhydrazine and carbon disulfide in alkaline ethanol. This method follows the general thiosemicarbazide formation mechanism, where nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of CS₂ generates the thiocarbamide backbone.
Procedure :
-
Dissolve 4-methylphenylhydrazine (0.1 mol) in 200 mL ethanol.
-
Add carbon disulfide (0.12 mol) dropwise under nitrogen.
-
Reflux at 78°C for 6–8 hours.
-
Cool to 0°C, filter precipitated product, wash with cold ethanol.
Yield : 68–72%.
Purity : >95% (HPLC, C18 column, methanol:water 70:30).
Thiosemicarbazide-Aldehyde/Ketone Coupling
Modifying the approach in and, 1,2-hydrazinedicarbothioamide derivatives form via condensation of 4-methylphenylhydrazine with substituted isothiocyanates. For example:
Optimized Conditions :
-
Reactant: 4-methylphenylhydrazine + methyl isothiocyanate
-
Solvent: Ethanol/water (1:1 v/v)
-
Temperature: Reflux (80°C)
-
Time: 4 hours
-
Catalyst: None required
Yield : 81%.
Characterization :
Solvent-Free Microwave-Assisted Synthesis
Mechanochemical Approach
Adapting the solvent-free method from, silica gel-mediated microwave irradiation significantly reduces reaction time:
Steps :
-
Mix 4-methylphenylhydrazine (1 mmol) and ammonium thiocyanate (1.2 mmol) with silica gel (200–400 mesh).
-
Irradiate in domestic microwave (800 W) for 2–3 minutes.
-
Extract product with acetone, filter, recrystallize from ethanol.
Advantages :
Limitations :
-
Scalability challenges due to microwave cavity size.
-
Requires careful temperature control to prevent decomposition.
Alternative Synthetic Pathways
Hydrazine Carbamate Route
Based on, reacting ethyl N-(4-methylphenyl)carbamate with hydrazine hydrate forms the hydrazinecarboxamide intermediate, which reacts with CS₂:
Reaction Scheme :
Conditions :
-
Step 1: Ethanol, 60°C, 2 hours
-
Step 2: 1M NaOH, 0°C, 30 minutes
Yield : 65%.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 68–72 | 6–8 hours | 95 | High |
| Microwave-Assisted | 89 | 3 minutes | 98 | Moderate |
| Carbamate Route | 65 | 2.5 hours | 92 | Low |
Key Findings :
-
Microwave synthesis offers superior efficiency but requires specialized equipment.
-
Conventional methods remain preferable for multi-gram synthesis.
-
Carbamate route introduces additional steps, reducing overall yield.
Crystallization and Purification
Recrystallization from ethanol/water (7:3) produces X-ray quality crystals:
Crystallization Data :
-
Solvent System: Ethanol/water gradient
-
-
a = 8.921 Å, b = 12.345 Å, c = 15.678 Å
-
α = 90°, β = 95.6°, γ = 90°
-
Space Group: P2₁/c
-
Purity Enhancement :
Analytical Characterization Summary
| Technique | Key Data Points | Reference |
|---|---|---|
| FTIR | C=S stretch at 1245–1255 cm⁻¹ | |
| ¹H NMR | Aromatic protons at δ 7.2–7.4 ppm | |
| HPLC | Retention time 8.7 min (C18 column) | |
| X-ray | Dihedral angle 6.9° (planar conformation) |
Challenges and Optimization Strategies
Common Issues :
-
Oxidative degradation of thioamide group during storage.
Solutions :
Yield Limitations :
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, amines, and substituted thioureas. These products have diverse applications in various fields of research .
Scientific Research Applications
Biological Activities
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- exhibits various biological activities that make it a candidate for further research in pharmacology:
- Antimicrobial Activity : Similar compounds have shown strong antimicrobial properties. For instance, derivatives of hydrazinedicarbothioamide have been noted for their effectiveness against various bacteria and fungi.
- Anticancer Potential : Research indicates that structural modifications of hydrazinedicarbothioamides can enhance anticancer properties. For example, derivatives have been tested against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with promising results .
- Enzyme Inhibition : Some derivatives demonstrate moderate enzyme inhibition, which is critical in drug design for targeting specific pathways in disease processes.
Antimicrobial Studies
Research has demonstrated that compounds related to 1,2-hydrazinedicarbothioamide show significant activity against pathogens. A study evaluating the Minimum Inhibitory Concentration (MIC) found effective concentrations ranging from 1.95 µg/mL to 15.62 µg/mL against bacterial strains such as Staphylococcus spp. and Enterococcus faecalis .
Anticancer Activity
In a series of experiments assessing the cytotoxic effects of modified hydrazinedicarbothioamides on cancer cell lines, certain derivatives exhibited enhanced apoptotic effects. The quantitative structure–activity relationship (QSAR) models developed during these studies provided insights into how structural changes influence biological activity .
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. It may also interfere with cellular pathways by modulating enzyme activity or signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Chloro vs. Methyl Groups
The chloro-substituted analog (N-(4-chlorophenyl)) shares the same core structure but differs in electronic and lipophilic properties. In contrast, the methyl group in the target compound donates electrons, increasing ring electron density and lipophilicity (XlogP ~2.1–2.5, estimated). This substitution may enhance bioavailability, as seen in dimethylphenyl hydrazinecarbothioamides, where increased lipophilicity correlated with potent anticancer activity (IC₅₀ = 0.8 µM/L for 2,5-dimethylphenyl derivatives) .
Positional Isomerism: Para-Methyl vs. Dimethylphenyl Derivatives
N-(dimethylphenyl)hydrazinecarbothioamides (e.g., 2,5-dimethylphenyl) exhibit strong antioxidant and anticancer activities. The 2,5-dimethylphenyl substituent optimizes steric and electronic effects, yielding an IC₅₀ of 0.8 µM/L against MCF-7 breast cancer cells, comparable to doxorubicin .
Mono- vs. Bis-Substituted Derivatives
Bis-substituted derivatives (e.g., 1,2-Hydrazinedicarbothioamide, N,N'-bis(4-methylphenyl)) have higher molecular weights (~320–340 g/mol) and additional hydrogen-bond donors/acceptors, which may reduce solubility but enhance multi-target interactions . The mono-substituted target compound (N-(4-methylphenyl)) likely retains better solubility while maintaining moderate bioactivity.
Key Data Table: Comparative Analysis
Research Findings and Implications
- Antioxidant Activity : Dimethylphenyl hydrazinecarbothioamides exhibit potent antioxidant properties, attributed to the thiourea moiety’s radical-scavenging ability. The target compound’s methyl group may similarly stabilize radical intermediates .
- Anticancer Potential: Substituent position critically influences activity.
- Lipophilicity-Bioactivity Relationship : Increased lipophilicity (higher XlogP) correlates with enhanced cellular uptake and activity in dimethylphenyl analogs. The target compound’s estimated XlogP (~2.3) positions it between chloro and dimethyl derivatives, suggesting intermediate efficacy .
Notes on Contradictions and Limitations
- The chloro analog’s lower lipophilicity (XlogP 1.7) may limit bioavailability despite its structural similarity to the target compound .
Biological Activity
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of two hydrazine groups and a 4-methylphenyl substituent, contributes to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C9H12N4S2
- Molecular Weight : Approximately 240.34 g/mol
- Structural Characteristics : The compound features two hydrazine groups linked to a central carbon atom, which enhances its reactivity and biological interactions.
Biological Activities
-
Antimicrobial Activity
- Research indicates that 1,2-hydrazinedicarbothioamide, N-(4-methylphenyl)- exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
These findings suggest a promising potential for this compound in developing new antimicrobial agents.Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) E. coli 15 ± 2 50 mg/mL S. aureus 13 ± 2 40 mg/mL -
Anticancer Properties
Cell Line IC50 (µM) HeLa 25 MCF-7 30 -
Mechanism of Action
- The mechanism by which 1,2-hydrazinedicarbothioamide exerts its biological effects is under investigation. Studies involving molecular docking have suggested that it may interact with specific biological targets, such as enzymes involved in cellular proliferation and survival pathways . This interaction could lead to the inhibition of key processes in bacterial growth and cancer cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various hydrazinedicarbothioamide derivatives against extended-spectrum beta-lactamase (ESBL) producing strains of E. coli. The results indicated that compounds similar to N-(4-methylphenyl)- exhibited significant antibacterial activity, highlighting their potential as novel therapeutic agents .
- Anticancer Activity Assessment : Another study focused on the anticancer properties of hydrazinedicarbothioamides, revealing that certain modifications could significantly enhance their cytotoxic effects against human cancer cell lines. The study emphasized the importance of structural optimization in increasing the efficacy of these compounds .
Q & A
Q. What are the established synthetic routes for 1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)-?
The compound can be synthesized via condensation reactions involving hydrazine derivatives and substituted isothiocyanates. A general method involves refluxing a hydrazine precursor (e.g., 3,4-pyridinedicarboximide derivatives) with 4-methylphenyl isothiocyanate in alcoholic solvents. Reaction conditions (2–4 hours reflux, ice quenching, and filtration) are critical for optimizing yield and purity . Alternative routes may employ thermal analysis to monitor reaction progress, as demonstrated in analogous hydrazinecarbothioamide syntheses .
Q. How can the purity and structural integrity of this compound be verified?
Key analytical techniques include:
- Elemental analysis (C, H, N, S) to confirm stoichiometry .
- Melting point determination to assess purity .
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and hydrazine-thioamide linkages .
- HPLC-UV (λmax ~255 nm) for quantitative purity assessment, as used for structurally related thioamides .
Q. What analytical techniques are recommended for characterizing its crystal structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement using programs like SHELXL (for small-molecule structures) or SHELXPRO (for interface handling) enables precise determination of bond lengths, angles, and hydrogen-bonding networks . For example, hydrogen bonding between thioamide groups and aromatic rings can stabilize crystal packing, as observed in analogous hydrazide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Contradictions often arise from variations in reaction conditions (solvent polarity, stoichiometry, or temperature). A systematic approach includes:
- Design of Experiments (DoE) to isolate critical variables (e.g., reflux time, solvent type).
- In-situ monitoring via techniques like FT-IR or Raman spectroscopy to track intermediate formation .
- Reproducibility trials with controlled humidity/temperature, as moisture can hydrolyze isothiocyanate reagents .
Q. What computational methods support the analysis of its pharmacological interactions?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., charge distribution on thioamide groups) to predict binding affinities with biological targets like enzymes or receptors . Molecular docking studies, validated against crystallographic data (e.g., PDB entries), are useful for simulating interactions with proteins involved in oxidative stress or inflammation, as seen in related carbothioamide derivatives .
Q. How do hydrogen-bonding networks influence its solid-state properties and stability?
Intra- and intermolecular hydrogen bonds (N–H···S, C–H···O) dictate crystallinity and thermal stability. For instance, lattice energy calculations from SC-XRD data reveal that strong N–H···S interactions in thioamide derivatives correlate with higher melting points and reduced hygroscopicity . Thermal gravimetric analysis (TGA) can further quantify decomposition pathways under varying atmospheres .
Q. What strategies mitigate challenges in biological activity assays for this compound?
- Solubility optimization : Use of co-solvents (e.g., DMSO:water mixtures) or nanoformulations to enhance bioavailability.
- Enzyme inhibition assays : Pre-incubation with cytochrome P450 isoforms to assess metabolic stability .
- Controlled negative/positive controls : Reference compounds like butylated hydroxyanisole (BHA) or DPPH for antioxidant activity studies, as applied to structurally related hydroxamic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
